molecular formula C20H25N3O3 B4117318 N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide

N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide

Cat. No. B4117318
M. Wt: 355.4 g/mol
InChI Key: OLDMOQPOOYWZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as MMPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as piperazine derivatives and has been shown to have significant effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is primarily expressed in the central nervous system and has been implicated in the regulation of various neurological processes, including anxiety, depression, and pain.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to have significant effects on the central nervous system. It has been shown to decrease anxiety-like behavior in animal models, as well as reduce the symptoms of depression. Additionally, it has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the mGluR7 receptor. This allows for more targeted studies of the receptor's function and potential therapeutic applications. However, one limitation of using N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is its relatively low potency, which may require higher concentrations to achieve significant effects.

Future Directions

There are several potential future directions for the study of N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of addiction, particularly to drugs such as cocaine and opioids. Additionally, further studies are needed to fully understand the mechanisms of action of N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide and its potential therapeutic applications in the treatment of neurological disorders such as anxiety, depression, and chronic pain.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have significant effects on the central nervous system, particularly in the modulation of dopamine and glutamate neurotransmission.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-15-4-9-19(26-3)18(14-15)21-20(24)23-12-10-22(11-13-23)16-5-7-17(25-2)8-6-16/h4-9,14H,10-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDMOQPOOYWZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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